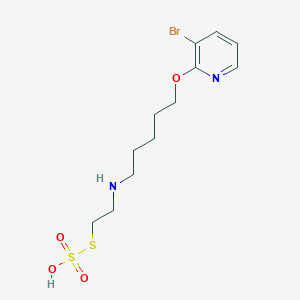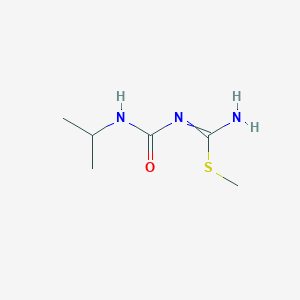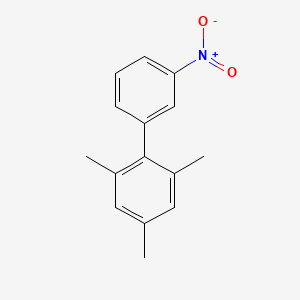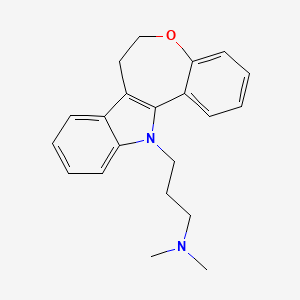
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the bromination of pyridine to form 3-bromo-2-pyridine. This intermediate is then reacted with pentylamine to introduce the pentylamino group. The final step involves the reaction of the resulting compound with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues, while the thiosulfate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-pyridine: A simpler brominated pyridine derivative.
Pentylamine: A primary amine with a pentyl group.
Ethyl hydrogen thiosulfate: A thiosulfate compound used in the synthesis of the target compound.
Uniqueness
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
Properties
CAS No. |
41287-03-0 |
|---|---|
Molecular Formula |
C12H19BrN2O4S2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-bromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-5-4-7-15-12(11)19-9-3-1-2-6-14-8-10-20-21(16,17)18/h4-5,7,14H,1-3,6,8-10H2,(H,16,17,18) |
InChI Key |
VSAKIIBISLYNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCCCCCNCCSS(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)







![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)


![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)

